molecular formula C24H25NO5 B2990965 3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-56-2

3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2990965
CAS No.: 929440-56-2
M. Wt: 407.466
InChI Key: YPQKKKQCZCZIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.466. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those similar to the specified chemical, are synthesized through various catalytic and reactive methods. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions have been employed to produce tetrahydrofuran, dioxolane, and oxazoline derivatives from prop-2-ynyl alpha-ketoesters and amides, demonstrating the versatility of these methods in generating complex heterocyclic structures (Bacchi et al., 2005).

Antimicrobial Activities

Some derivatives of heterocyclic compounds exhibit antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. For instance, novel 1,2,4-triazole derivatives have shown good or moderate activities against various microorganisms, indicating the relevance of heterocyclic chemistry in addressing microbial resistance (Bektaş et al., 2007).

Catalytic Hydrogenation

The catalytic hydrogenation of dihydrooxazines bearing a functionalized methylene group at C-3 has been studied, highlighting the transformation of these compounds into enamines and tetrahydro-2-furanamines under mild conditions. This research underscores the importance of catalytic methods in modifying heterocyclic compounds for various scientific applications (Sukhorukov et al., 2008).

Acidic Properties and Biological Activity

The study of the acidic properties of 4-hydroxy-6H-1,3oxazin-6-ones and their derivatives, including their methylation and biological relevance, points to the broader implications of heterocyclic compounds in biochemistry and pharmacology. These compounds' neutral form in biological media suggests potential for further exploration in drug design and biological interaction studies (Lalaev et al., 2006).

Thermally Curable Monomers

Research on monomers possessing both benzoxazine and coumarin rings, such as 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, has shown potential in materials science, particularly in developing thermally curable polymers. These studies demonstrate the application of heterocyclic compounds in creating advanced materials with specific properties, such as photodimerization and thermal ring-opening reactions (Kiskan & Yagcı, 2007).

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-22(16-5-7-17(27-2)8-6-16)23(26)19-9-10-21-20(24(19)30-15)13-25(14-29-21)12-18-4-3-11-28-18/h5-10,18H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQKKKQCZCZIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.